

# An In-depth Technical Guide to 5-Bromo-2-tert-butylpyrimidine

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## Compound of Interest

Compound Name: 5-Bromo-2-tert-butylpyrimidine

Cat. No.: B1338290

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **5-Bromo-2-tert-butylpyrimidine**, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development.

## Core Chemical Properties

**5-Bromo-2-tert-butylpyrimidine** is a substituted pyrimidine with the molecular formula  $C_8H_{11}BrN_2$ . The presence of the bulky tert-butyl group at the 2-position and the bromine atom at the 5-position imparts specific chemical characteristics that are valuable in organic synthesis and medicinal chemistry.

## Physicochemical Data

A summary of the key physicochemical properties of **5-Bromo-2-tert-butylpyrimidine** is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

Property	Value	Source
CAS Number	85929-94-8	Tokyo Chemical Industry Co., Ltd.
Molecular Formula	C <sub>8</sub> H <sub>11</sub> BrN <sub>2</sub>	PubChemLite
Molecular Weight	215.09 g/mol	PubChemLite
Appearance	White to Almost white powder to crystal	Tokyo Chemical Industry Co., Ltd.
Melting Point	51.0 to 55.0 °C	Tokyo Chemical Industry Co., Ltd.
Purity	>98.0% (GC)	Tokyo Chemical Industry Co., Ltd.
Predicted XlogP	2.6	PubChemLite

## Synthesis and Experimental Protocols

The synthesis of 5-bromo-2-substituted pyrimidines can be achieved through various synthetic routes. A general and efficient one-step method involves the reaction of 2-bromomalonaldehyde with an appropriate amidine compound.[\[1\]](#)

### General Synthesis Protocol

This protocol describes a generalized procedure for the synthesis of 5-bromo-2-substituted pyrimidines, which can be adapted for **5-Bromo-2-tert-butylpyrimidine**.

Materials:

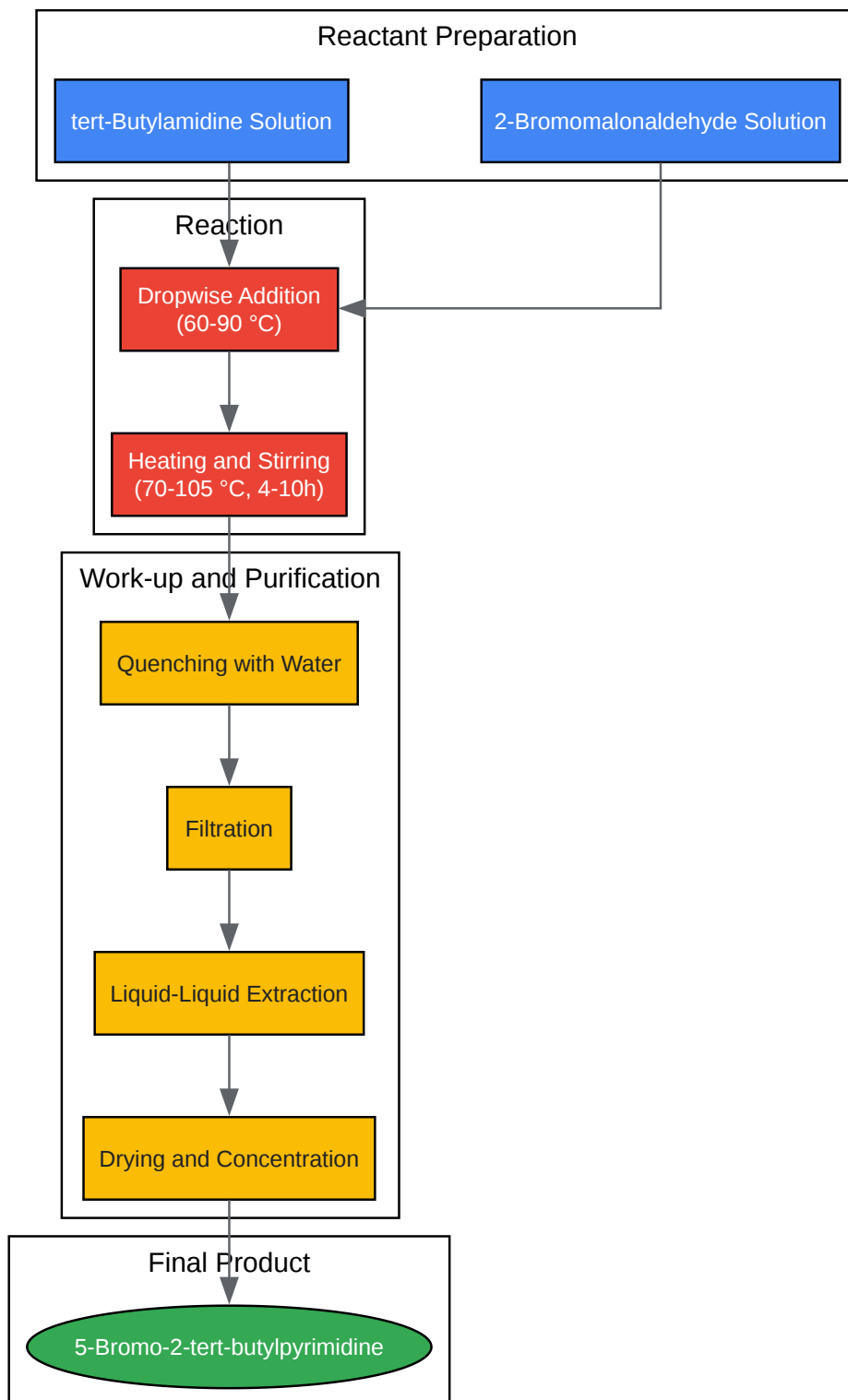
- 2-Bromomalonaldehyde
- tert-Butylamidine hydrochloride
- Protic acid (e.g., acetic acid)
- Alcohol (e.g., ethanol)

- Molecular sieves (3A or 4A)
- Sodium hydroxide solution
- Dichloromethane

Procedure:

- A solution of 2-bromomalonaldehyde in a protic acid, and optionally an alcohol, is prepared in a reaction vessel containing molecular sieves.
- A solution of tert-butylamidine hydrochloride in a protic acid is prepared separately.
- The amidine solution is added dropwise to the 2-bromomalonaldehyde solution at a temperature of 60-90 °C over a period of 20-40 minutes.
- The reaction mixture is then heated to a temperature of 70-105 °C and stirred for 4-10 hours.
- After the reaction is complete, the mixture is cooled, and water is added. The mixture is allowed to stand, followed by filtration to collect the solid product.
- The crude product is dissolved in dichloromethane and washed with a sodium hydroxide solution.
- The organic layer is collected, dried, and concentrated to yield **5-Bromo-2-tert-butylpyrimidine**.

## General Synthesis Workflow

[Click to download full resolution via product page](#)Caption: General workflow for the synthesis of **5-Bromo-2-tert-butylpyrimidine**.

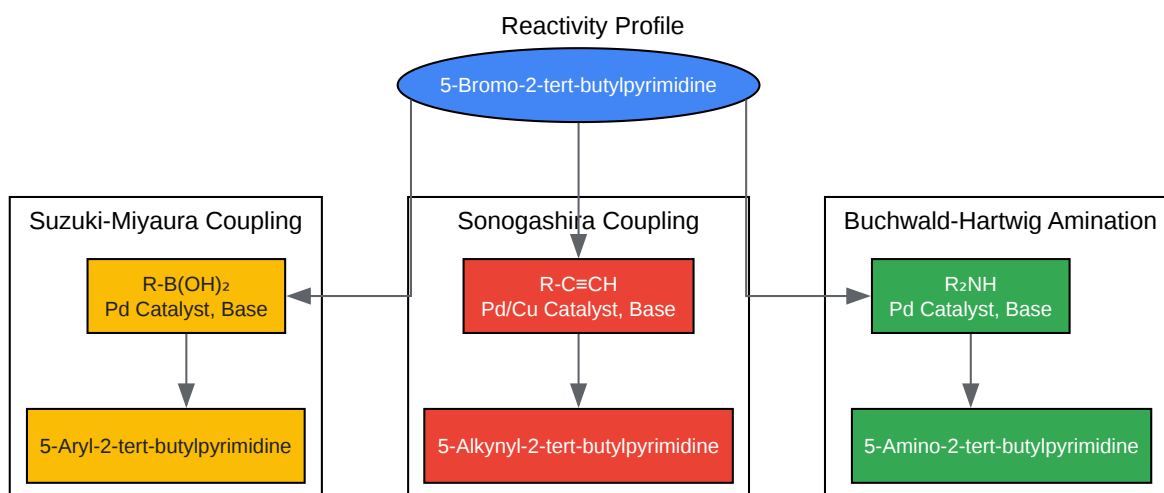
## Reactivity and Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.<sup>[2][3]</sup> The bromine atom at the 5-position of **5-Bromo-2-tert-butylpyrimidine** is particularly useful for introducing molecular diversity through various cross-coupling reactions.

### Key Reactions

- **Suzuki-Miyaura Coupling:** The C-Br bond can readily participate in palladium-catalyzed Suzuki-Miyaura coupling reactions with boronic acids or esters to form new C-C bonds. This allows for the introduction of various aryl or heteroaryl substituents at the 5-position.<sup>[4]</sup>
- **Sonogashira Coupling:** Palladium-catalyzed coupling with terminal alkynes can be employed to introduce alkynyl groups at the 5-position.
- **Buchwald-Hartwig Amination:** The C-Br bond can undergo palladium-catalyzed amination to introduce a wide range of nitrogen-containing functional groups.
- **Nucleophilic Aromatic Substitution:** While the pyrimidine ring is electron-deficient, nucleophilic aromatic substitution at the 5-position is less common than at the 2, 4, or 6 positions. However, under specific conditions, the bromine can be displaced by strong nucleophiles.

The tert-butyl group at the 2-position generally serves as a sterically bulky, lipophilic group that can influence the compound's pharmacokinetic properties and binding affinity to biological targets.<sup>[1]</sup>



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Caption: Key cross-coupling reactions of **5-Bromo-2-tert-butylpyrimidine**.

## Conclusion

**5-Bromo-2-tert-butylpyrimidine** is a valuable building block for the synthesis of more complex molecules, particularly in the context of drug discovery. Its defined chemical properties and the reactivity of the C-Br bond allow for the systematic exploration of chemical space around the pyrimidine core. The synthetic protocols and reactivity profiles outlined in this guide provide a foundation for researchers to utilize this compound in the development of novel therapeutic agents.

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